molecular formula C23H26N2O5 B609427 Navarixin CAS No. 473727-83-2

Navarixin

Cat. No.: B609427
CAS No.: 473727-83-2
M. Wt: 410.5 g/mol
InChI Key: IXBYSXNOKFHHDR-QGZVFWFLSA-N
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Mechanism of Action

Target of Action

Navarixin is a small molecule that primarily targets the C-X-C motif chemokine receptor 1 (CXCR1) and chemokine receptor 2 (CXCR2) . These receptors are mainly expressed on leukocytes but also on endothelial cells and cancer cells . They play a significant role in the pathophysiology of a wide spectrum of inflammatory conditions .

Mode of Action

This compound acts as an antagonist to CXCR1 and CXCR2 . It binds to these receptors and inhibits their activation . This results in the reduction of both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment .

Biochemical Pathways

The inhibition of CXCR1 and CXCR2 by this compound affects the CXCL8-CXCR1/2 axis in neutrophils . This axis plays a crucial role in the pathophysiology of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis . By blocking this axis, this compound can potentially inhibit inflammatory processes and abrogate the immunosuppressive nature of the tumor microenvironment .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of neutrophil count and the inhibition of tumor growth, spreading, and angiogenesis . It also attenuates lung injury in certain models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of CXCR1 and CXCR2 in the tumor microenvironment is associated with increased tumor cell proliferation . Therefore, the tumor microenvironment can significantly influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose

Metabolic Pathways

Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .

Transport and Distribution

Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .

Subcellular Localization

As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Navarixin is synthesized through a multi-step process involving the formation of key intermediates

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Navarixin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Navarixin has a wide range of scientific research applications:

    Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new drugs targeting chemokine receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Navarixin

This compound is unique due to its high potency and selectivity for C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown promising results in preclinical and clinical studies for its potential therapeutic effects in various inflammatory and neoplastic diseases .

Properties

CAS No.

473727-83-2

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide

InChI

InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1

InChI Key

IXBYSXNOKFHHDR-QGZVFWFLSA-N

SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Isomeric SMILES

CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Canonical SMILES

CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO (>40mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCH527123;  SCH-527123;  SCH 527123;  MK-7123;  MK7123;  MK 7123;  PS291822;  PS-291822;  PS 291822;  Navarixin monohydrate;  Navarixin

Origin of Product

United States

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